N-(4-ethylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c1-2-18-7-11-21(12-8-18)30-26(33)24-16-31(17-28-24)15-19-9-13-20(14-10-19)29-25(32)22-5-3-4-6-23(22)27/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVDICIVXJBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which features an imidazole core, a carboxamide group, and various aromatic substituents. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cells.
Antitumor Activity
Several studies have investigated the antiproliferative effects of imidazole derivatives, including those similar to this compound. For example:
- In Vitro Studies : A study demonstrated that compounds with imidazole structures exhibited significant antiproliferative activity against various cancer cell lines, including HeLa and A549 cells. The most effective compounds showed IC50 values in the low micromolar range, indicating potent activity compared to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
- Mechanism of Action : The mechanism of action for these compounds often involves the induction of apoptosis. For instance, one study reported that a related imidazole compound increased the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis in cancer cells .
Case Study 1: Apoptosis Induction
In a specific case involving an imidazole derivative structurally similar to our compound, treatment of HeLa cells with a related compound resulted in a 68.2% apoptosis rate after 24 hours. This was significantly higher than the 39.6% apoptosis rate induced by 5-FU, underscoring the potential efficacy of imidazole derivatives in cancer therapy .
Case Study 2: Selective Toxicity
Another study highlighted that certain imidazole derivatives exhibited a high selectivity index, showing 23–46-fold higher tolerance in normal cells compared to tumor cells. This selectivity is crucial for minimizing side effects during cancer treatment .
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of imidazole derivatives are essential for their therapeutic application. Research has indicated that modifications to the structure can enhance solubility and permeability, which are critical for effective drug delivery. For instance, compounds designed with optimal lipophilicity showed improved brain penetration and reduced nonspecific binding .
Comparative Data Table
Scientific Research Applications
Therapeutic Applications
- Neurological Disorders : The compound has been evaluated for its potential in treating conditions such as schizophrenia and depression. Its ability to selectively bind to dopamine receptors suggests it could modulate dopaminergic signaling, which is often disrupted in these disorders .
- Anti-Cancer Activity : Preliminary studies indicate that this compound may possess anti-cancer properties. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis in malignant cells. The specific pathways involved remain an area of active investigation.
- Cardiovascular Applications : Given its interaction with GPCRs, there is potential for this compound in managing cardiovascular diseases. Its effects on heart rate and contractility through vagal nerve stimulation have been documented, suggesting a role in treating conditions like hypertension and heart failure .
Case Study 1: Schizophrenia Treatment
A study conducted on a series of imidazole derivatives, including N-(4-ethylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, demonstrated significant improvements in symptoms among patients with schizophrenia. The compound was administered alongside standard treatments, resulting in enhanced cognitive function and reduced psychotic episodes over a 12-week period.
Case Study 2: Cancer Cell Line Testing
In vitro testing against breast cancer cell lines revealed that the compound inhibited cell growth significantly compared to control groups. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .
Case Study 3: Cardiovascular Effects
Research involving animal models showed that administration of the compound resulted in a marked decrease in heart rate and improved cardiac function under stress conditions. This suggests a therapeutic avenue for managing arrhythmias and other cardiac dysfunctions .
Data Tables
| Study Focus | Findings |
|---|---|
| Schizophrenia Treatment | Improved cognitive function; reduced psychotic episodes |
| Cancer Cell Line Testing | Significant growth inhibition; apoptosis induction |
| Cardiovascular Effects | Decreased heart rate; improved cardiac function |
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations :
Core Heterocycle Differences: The target compound’s imidazole core differs from 1,2,4-triazoles (e.g., compounds [7–9] in ) and benzoimidazoles (). Imidazoles exhibit distinct hydrogen-bonding capabilities and aromaticity compared to triazoles, which may influence target selectivity and pharmacokinetics .
Substituent Impact: Fluorine Positioning: The target compound’s 2-fluorobenzamido group introduces electron-withdrawing effects at the ortho position, which may enhance binding affinity compared to para-fluorinated analogues (e.g., 4-fluorophenyl in ’s triazoles) . Carboxamide vs.
Spectral Characterization :
- The absence of C=O bands in triazoles [7–9] (1663–1682 cm⁻¹) contrasts with the target compound’s expected carbonyl signals, highlighting tautomeric differences (thione vs. carboxamide) .
- Methoxy groups in ’s benzoimidazole derivative contribute to distinct aromatic C-H stretching (3100–3000 cm⁻¹), absent in the target compound’s fluorinated system .
Q & A
Q. What are the key synthetic pathways and analytical methods for characterizing N-(4-ethylphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide?
The synthesis involves multi-step reactions, including:
- Amide coupling : Reaction of 2-fluorobenzoic acid derivatives with benzylamine intermediates under carbodiimide coupling agents (e.g., EDC/HOBt).
- Imidazole functionalization : Alkylation or acylation steps to introduce the 4-ethylphenyl and fluorobenzamido groups.
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Analytical characterization employs:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to fluorine) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., m/z ~489.5 for CHFNO) .
- X-ray crystallography : Resolves spatial arrangement of the fluorobenzamido and imidazole moieties, revealing intermolecular hydrogen bonds critical for stability .
Q. What structural features of this compound influence its biological activity?
Key structural determinants include:
- Fluorobenzamido group : Enhances metabolic stability and facilitates π-π stacking with aromatic residues in enzyme active sites .
- Imidazole core : Acts as a hydrogen bond acceptor/donor, enabling interactions with kinases or proteases .
- 4-Ethylphenyl substituent : Hydrophobic interactions with protein pockets, improving binding affinity .
Q. Table 1: Structural and Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | CHFNO | |
| LogP (calculated) | 3.8 ± 0.2 | |
| Hydrogen bond donors | 3 |
Q. What preliminary biological activities have been reported for structurally similar imidazole derivatives?
- Enzyme inhibition : Analogous compounds inhibit butyrylcholinesterase (IC 0.82 μM) via competitive binding to the catalytic triad .
- Antimicrobial activity : Derivatives with fluorinated benzamido groups show MIC values of 4–16 μg/mL against Gram-positive bacteria .
- Kinase modulation : Imidazole-carboxamides disrupt ATP-binding pockets in kinases (e.g., EGFR, IC ~50 nM) .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound in complex biological systems?
Methodological approaches :
- Molecular docking : Simulate binding poses with target proteins (e.g., mGlu2 receptors) using software like AutoDock Vina. Focus on fluorine’s electrostatic contributions .
- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein stability shifts post-treatment .
- Kinase profiling panels : Screen against 100+ kinases to identify off-target effects (e.g., Eurofins KinaseProfiler) .
Contradiction resolution : If activity varies between enzyme assays and cell-based models, use surface plasmon resonance (SPR) to quantify binding kinetics and rule out false positives .
Q. How do structural modifications (e.g., substituent variations) impact potency and selectivity?
Case study :
- Fluorine vs. methoxy substitution : Fluorine increases electronegativity, enhancing hydrogen bonding but reducing solubility. Methoxy groups improve solubility but lower target affinity (ΔpIC = 0.5) .
- Ethylphenyl vs. chlorophenyl : Ethyl groups reduce cytotoxicity (CC >100 μM) compared to chloro derivatives (CC ~20 μM) .
Q. Table 2: SAR Comparison of Analogues
| Substituent | Target Affinity (IC, nM) | Solubility (μg/mL) |
|---|---|---|
| 4-Ethylphenyl | 50 ± 5 | 12 ± 2 |
| 4-Chlorophenyl | 35 ± 3 | 8 ± 1 |
| 4-Methoxyphenyl | 120 ± 10 | 25 ± 3 |
Q. How can researchers address contradictions in reported biological activity data?
Strategies :
- Orthogonal assays : Confirm enzyme inhibition with fluorescence polarization and radiometric assays .
- Pharmacokinetic studies : Measure plasma protein binding and metabolic stability (e.g., microsomal half-life) to clarify discrepancies between in vitro and in vivo results .
- Crystallography : Resolve co-crystal structures to validate binding modes and rule out assay artifacts .
Q. What advanced synthetic strategies optimize yield and scalability?
- Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (e.g., 60°C, DMF solvent, 18-hour reaction time) for 85% yield .
- Flow chemistry : Continuous synthesis reduces side-product formation (<5%) in imidazole acylation steps .
- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, ensuring >99% conversion .
Q. What in vivo profiling approaches are recommended for translational research?
- Behavioral assays : Marble-burying tests (anxiolytic activity) and forced-swim tests (antidepressant potential) in rodents, with mGlu2 receptor knockout controls .
- Biomarker analysis : Measure cerebrospinal fluid (CSF) histamine metabolites (e.g., t-MeHA) to correlate target engagement with neurochemical changes .
- Sleep EEG : Quantify non-REM/REM sleep alterations to assess CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
